molecular formula C6H12O6 B117844 (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal CAS No. 1949-88-8

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal

Cat. No.: B117844
CAS No.: 1949-88-8
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-AZGQCCRYSA-N
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Description

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal, also known as D-glucose, is a naturally occurring monosaccharide and an essential carbohydrate in biology. It is a key source of energy for living organisms and plays a crucial role in various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal can be achieved through several methods. One common approach involves the hydrolysis of polysaccharides such as starch or cellulose. The hydrolysis process typically uses acids or enzymes to break down the polysaccharides into glucose units.

Industrial Production Methods

Industrially, this compound is produced through the enzymatic hydrolysis of starch. This process involves the use of amylase enzymes to convert starch into glucose. The resulting glucose solution is then purified and concentrated to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal undergoes various chemical reactions, including:

    Oxidation: Glucose can be oxidized to form gluconic acid or glucuronic acid.

    Reduction: Reduction of glucose yields sorbitol, a sugar alcohol.

    Substitution: Glucose can undergo substitution reactions to form derivatives such as glucosamine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine water and nitric acid.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst is used for reduction.

    Substitution: Reagents such as ammonia or amines are used for substitution reactions.

Major Products Formed

    Oxidation: Gluconic acid, glucuronic acid.

    Reduction: Sorbitol.

    Substitution: Glucosamine.

Scientific Research Applications

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal has numerous applications in scientific research:

    Chemistry: Used as a standard for calibration in analytical techniques such as chromatography.

    Biology: Serves as a model compound for studying carbohydrate metabolism and enzyme activity.

    Medicine: Utilized in the formulation of intravenous glucose solutions for patients requiring parenteral nutrition.

    Industry: Employed in the production of biofuels and biodegradable plastics.

Mechanism of Action

The primary mechanism of action of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal involves its role in cellular respiration. It is metabolized through glycolysis, the citric acid cycle, and oxidative phosphorylation to produce ATP, the energy currency of cells. The compound interacts with various enzymes and transporters to facilitate its uptake and utilization within cells.

Comparison with Similar Compounds

Similar Compounds

    Fructose: Another monosaccharide with a similar structure but differs in the arrangement of hydroxyl groups.

    Galactose: Similar to glucose but with a different configuration at the fourth carbon atom.

    Mannose: An epimer of glucose, differing in configuration at the second carbon atom.

Uniqueness

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal is unique due to its central role in energy metabolism and its widespread presence in nature. Its ability to undergo various chemical reactions and form numerous derivatives makes it a versatile compound in both biological and industrial contexts.

Properties

IUPAC Name

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-AZGQCCRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173141
Record name L-Altrose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949-88-8
Record name L-Altrose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Altrose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Altrose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 2
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 3
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 4
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 5
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 6
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal

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